L-Proline, 1,2-dimethyl-, phenylmethyl ester
Description
L-Proline, 1,2-dimethyl-, phenylmethyl ester is a modified proline derivative featuring two methyl groups at the 1- and 2-positions of the pyrrolidine ring and a benzyl (phenylmethyl) ester at the carboxyl group. Proline derivatives are widely used in organic synthesis, pharmaceuticals, and asymmetric catalysis due to their conformational rigidity and chiral properties.
For example, L-proline benzyl ester is synthesized via nucleophilic substitution of δ-hydroxy-L-norvaline mesylates or tosylates in aqueous buffer, yielding high optical purity . The dimethyl substitution likely requires additional steps, such as alkylation of the proline ring prior to esterification.
Properties
IUPAC Name |
benzyl (2S)-1,2-dimethylpyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-14(9-6-10-15(14)2)13(16)17-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBONTIKDPBMGLX-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCN1C)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601271434 | |
| Record name | 1,2-Dimethyl-L-proline phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268519-86-3 | |
| Record name | 1,2-Dimethyl-L-proline phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268519-86-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethyl-L-proline phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601271434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1,2-dimethyl-, phenylmethyl ester typically involves the esterification of L-proline with phenylmethanol under acidic conditions. The reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The process generally requires refluxing the reactants in an appropriate solvent like toluene or dichloromethane to achieve the desired esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
L-Proline, 1,2-dimethyl-, phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
L-Proline, 1,2-dimethyl-, phenylmethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study protein folding and stability due to its proline backbone.
Industry: The compound can be used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of L-Proline, 1,2-dimethyl-, phenylmethyl ester is largely dependent on its interaction with biological molecules. The phenylmethyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The proline backbone can influence protein folding and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Structural and Functional Group Variations
Physicochemical Properties
Lipophilicity :
- The benzyl ester in this compound increases lipophilicity compared to methyl or ethyl esters. However, lipophilicity is lower than long-chain alkyl esters (e.g., heptadecyl) found in natural products .
- In drug salts (e.g., naproxenates), lipophilicity increases with ester alkyl chain length, impacting membrane permeability .
Solubility :
Thermal Stability :
- Benzyl esters are thermally stable under standard reaction conditions, as evidenced by their use in coupling reactions (e.g., Suzuki-Miyaura) .
Biological Activity
L-Proline, 1,2-dimethyl-, phenylmethyl ester is a compound that has garnered interest due to its diverse biological activities. This article explores its biological activity through various studies, including its effects on cancer cells, neuroprotection, and potential therapeutic applications.
Overview of L-Proline Derivatives
L-Proline is a naturally occurring amino acid that plays a critical role in protein synthesis and cellular function. Its derivatives, including 1,2-dimethyl-, phenylmethyl ester, have been synthesized and evaluated for their biological properties. These compounds often exhibit enhanced pharmacological activities compared to their parent amino acids.
1. Anticancer Activity
Recent studies have highlighted the potential of L-proline derivatives as anticancer agents. A notable study synthesized cadmium complexes with L-proline and evaluated their effects on histone deacetylase (HDAC) activity. The results demonstrated that Cd[L-proline]₂ significantly inhibited HDAC activity at a concentration of 2 μM, inducing apoptosis in A549 lung cancer cells. The mechanism involved cell cycle arrest at the G2/M phase and activation of caspases, suggesting a robust anticancer effect through epigenetic modulation .
Table 1: Inhibition of HDAC Activity by Cd[L-Proline]₂
| Concentration (μM) | HDAC Inhibition (%) | Cell Viability (%) |
|---|---|---|
| 0 | 0 | 100 |
| 2 | >80 | <20 |
| 10 | >90 | <10 |
2. Neuroprotective Effects
Another significant area of research is the neuroprotective properties of L-proline. A study investigating the effects of L-proline on microglial cells exposed to azaspiracid (AZE) toxicity found that co-administration of L-proline significantly prevented cell death and reduced nitric oxide secretion. This protective effect was associated with the downregulation of pro-inflammatory cytokines and restoration of cell viability .
Table 2: Effect of L-Proline on Microglial Cell Viability
| Treatment | Cell Viability (%) at 6h | Cell Viability (%) at 24h |
|---|---|---|
| Control | 100 | 100 |
| AZE (1000 μM) | <40 | <30 |
| AZE + L-Proline (50 μM) | >80 | >70 |
The mechanisms underlying the biological activities of L-proline derivatives are multifaceted:
- HDAC Inhibition : The inhibition of HDACs leads to hyperacetylation of histones, which can reactivate silenced genes involved in apoptosis and cell cycle regulation .
- Reduction of ER Stress : In microglial cells, L-proline mitigates endoplasmic reticulum stress induced by AZE, thereby preventing cell death and inflammation .
- Antioxidant Properties : Some studies suggest that proline derivatives possess antioxidant capabilities, which may contribute to their protective effects in various cellular contexts.
Case Study: Anticancer Properties
In a study focused on the anticancer properties of cadmium-L-proline complexes, researchers observed that these compounds not only inhibited HDAC activity but also led to significant morphological changes in cancer cells indicative of apoptosis. The study concluded that these complexes could serve as potential chemotherapeutic agents due to their ability to induce cancer cell death through epigenetic mechanisms .
Case Study: Neuroprotection in Microglia
Another research article reported that co-treatment with L-proline significantly reversed the inflammatory profile induced by AZE in microglial cells. The expression levels of pro-inflammatory markers were notably decreased, while anti-inflammatory markers were upregulated upon treatment with L-proline . This suggests a potential application for L-proline in neurodegenerative diseases where inflammation plays a critical role.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
